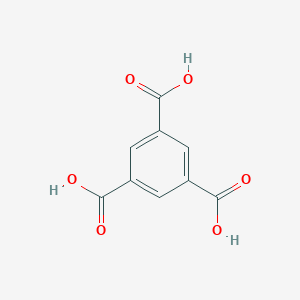

1,3,5-苯三甲酸

描述

均苯三甲酸,也称为苯-1,3,5-三羧酸,是一种有机化合物,化学式为C₆H₃(CO₂H)₃。它是苯三羧酸的三种异构体之一。 该化合物是一种无色固体,在商业上作为某些增塑剂的前体具有价值 . 均苯三甲酸以其形成氢键网络的能力而闻名,使其成为各种化学应用中的宝贵化合物 .

科学研究应用

均苯三甲酸在科学研究中有着广泛的应用:

作用机制

均苯三甲酸的作用机制涉及其通过三个羧酸基团形成强氢键的能力。这种性质使它能够与各种分子靶标和途径相互作用。 例如,均苯三甲酸可以与其他分子形成稳定的氢键网络,使其在超分子结构的形成中非常有用 .

生化分析

Biochemical Properties

It is known that it forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding, but specific interactions have not been reported.

Cellular Effects

It has been reported to cause irritation to the eyes, skin, and respiratory tract upon exposure

Molecular Mechanism

It is known to form a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues , which suggests that it may exert its effects at the molecular level through these interactions. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Temporal Effects in Laboratory Settings

准备方法

合成路线和反应条件: 均苯三甲酸可以通过多种方法合成:

傅克烷基化: 该方法涉及在氯化铝存在下用氯甲烷甲基化甲苯或二甲苯.

液相歧化: 该方法涉及在氯化铝存在下二甲苯的歧化反应.

工业生产方法: 均苯三甲酸的工业生产通常涉及在乙酸存在下,用钴醋酸盐、锰醋酸盐和铈醋酸盐等催化剂对间二甲苯进行连续氧化。 反应在约200-210°C的温度和2.0-2.5 MPa的压力下进行 .

化学反应分析

均苯三甲酸会发生各种化学反应,包括:

氧化: 均苯三甲酸可以被氧化生成二氧化碳和水。

还原: 均苯三甲酸的还原可以导致形成苯衍生物。

取代: 均苯三甲酸可以进行取代反应,其中羧基被其他官能团取代。

常用试剂和条件:

氧化剂: 氧气、高锰酸钾和三氧化铬。

还原剂: 氢化铝锂和硼氢化钠。

取代试剂: 卤素、硝化剂和磺化剂。

主要产物:

氧化产物: 二氧化碳和水。

还原产物: 苯衍生物。

取代产物: 卤代、硝化和磺化苯。

相似化合物的比较

均苯三甲酸与其他类似化合物相比,例如:

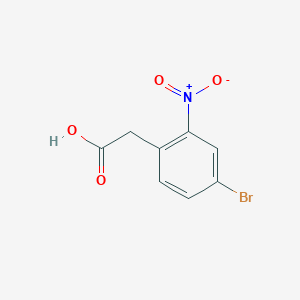

偏苯三甲酸 (1,2,4-苯三羧酸): 与均苯三甲酸类似,但羧基位于 1、2 和 4 位。

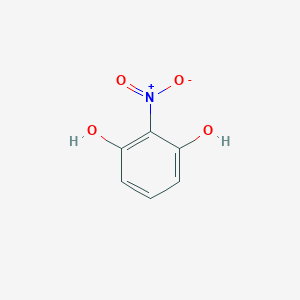

间苯三甲酸 (1,2,3-苯三羧酸): 另一种异构体,羧基位于 1、2 和 3 位.

独特性: 均苯三甲酸的独特性在于其对称结构,羧基位于 1、3 和 5 位,这使得它能够形成高度稳定的氢键网络,使其在 MOF 和其他超分子结构的合成中特别有用 .

属性

IUPAC Name |

benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021488 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-95-0 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimesic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

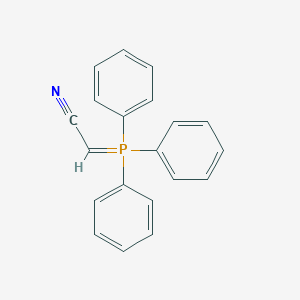

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

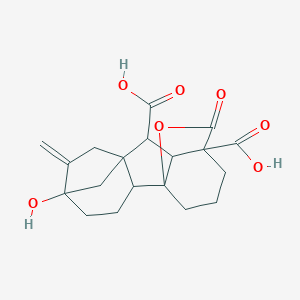

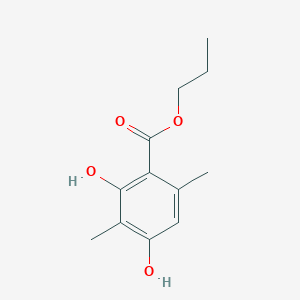

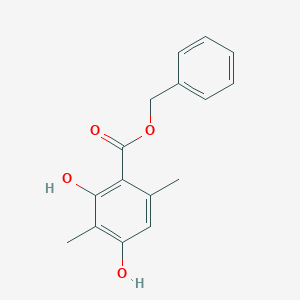

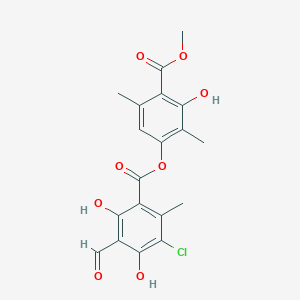

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Benzenetricarboxylic acid?

A1: The molecular formula of 1,3,5-Benzenetricarboxylic acid is C9H6O6, and its molecular weight is 210.14 g/mol.

Q2: What are the key spectroscopic characteristics of 1,3,5-Benzenetricarboxylic acid?

A2: 1,3,5-Benzenetricarboxylic acid exhibits characteristic peaks in various spectroscopic analyses. Infrared (IR) spectroscopy reveals distinct bands corresponding to carboxyl groups (C=O and O–H stretches), while nuclear magnetic resonance (NMR) spectroscopy provides information about the aromatic protons and carbon atoms. []

Q3: In what solvents is 1,3,5-Benzenetricarboxylic acid soluble?

A3: The solubility of 1,3,5-Benzenetricarboxylic acid varies depending on the solvent and temperature. It shows good solubility in ethanol and methanol, moderate solubility in ethylene glycol, and lower solubility in water, isopropyl alcohol, and isobutyl alcohol. []

Q4: What is the thermal stability of 1,3,5-Benzenetricarboxylic acid?

A4: The thermal stability of 1,3,5-Benzenetricarboxylic acid and its complexes depends on their structure and composition. Thermogravimetric analysis (TGA) has shown that some complexes start to decompose at temperatures above 390 °C. []

Q5: Can metal-organic frameworks (MOFs) derived from 1,3,5-Benzenetricarboxylic acid act as catalysts?

A5: Yes, MOFs like MOF-808-X synthesized using 1,3,5-Benzenetricarboxylic acid exhibit promising catalytic activity in reactions such as the direct synthesis of dimethyl carbonate from CO2 and methanol. []

Q6: How does the ZrOCl2·8H2O/BTC molar ratio impact the catalytic activity of MOF-808-X in dimethyl carbonate synthesis?

A6: The ZrOCl2·8H2O/BTC molar ratio during MOF-808-X synthesis significantly influences its catalytic performance by affecting the surface area, micropore size, and the number of acidic-basic sites available for the reaction. []

Q7: Have computational methods been used to study 1,3,5-Benzenetricarboxylic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate hydrogen bonding interactions of 1,3,5-Benzenetricarboxylic acid with molecules like bipyridine, providing insights into the formation and stability of supramolecular assemblies. []

Q8: Can DFT predict the energetics of guest-host interactions in MOFs derived from 1,3,5-Benzenetricarboxylic acid?

A8: Yes, DFT calculations are valuable tools for understanding the interactions between guest molecules and MOFs. Studies have used DFT to evaluate the configurations and energetics of Dimethyl Disulfide (DMDS) adsorption in Cu-BTC, a MOF derived from 1,3,5-Benzenetricarboxylic acid. []

Q9: How does modifying the substituents on 1,3,5-Benzenetricarboxylic acid affect its coordination behavior?

A9: Introducing different substituents on the benzene ring of 1,3,5-Benzenetricarboxylic acid can alter its steric and electronic properties, influencing its coordination modes with metal ions and ultimately impacting the structures and properties of the resulting complexes. [, , ]

Q10: How can the stability of 1,3,5-Benzenetricarboxylic acid-based materials be enhanced?

A10: The stability of 1,3,5-Benzenetricarboxylic acid-based materials can be improved through various strategies, including the selection of appropriate metal ions, the introduction of hydrophobic groups, and the control of synthesis conditions to optimize crystal size and morphology. []

Q11: What analytical techniques are commonly employed to characterize materials derived from 1,3,5-Benzenetricarboxylic acid?

A11: A variety of techniques are used to characterize 1,3,5-Benzenetricarboxylic acid-based materials, including: * Single-crystal X-ray diffraction: Determines crystal structure. [, , , , , , , , , , , ] * Powder X-ray diffraction: Identifies and confirms crystalline phases. [, , , ] * Elemental analysis: Determines elemental composition. [, , , , , ] * Infrared (IR) spectroscopy: Identifies functional groups. [, , , , , , , , ] * Thermogravimetric analysis (TGA): Studies thermal stability. [, , , ] * UV-Vis spectroscopy: Analyzes optical properties. [, ] * Fluorescence spectroscopy: Investigates luminescence properties. [, , , , , ] * Scanning electron microscopy (SEM): Examines morphology and microstructure. [, , ]

Q12: What is the environmental fate of 1,3,5-Benzenetricarboxylic acid-based materials?

A12: While research on the specific environmental impact and degradation pathways of 1,3,5-Benzenetricarboxylic acid-based materials is limited, their fate depends on factors like the incorporated metal ions, environmental conditions (pH, temperature, microbial activity), and the presence of other degrading agents.

Q13: What are some key applications of 1,3,5-Benzenetricarboxylic acid and its derivatives?

A13: 1,3,5-Benzenetricarboxylic acid and its derivatives find applications in diverse areas, including:

* **Metal-organic frameworks (MOFs):** Building block for porous materials used in gas storage, separation, and catalysis. [, , , ]* **Coordination polymers:** Synthesis of materials with tailored structures and properties for applications in sensors, electronics, and biomedical fields. [, , , , , , , , , , , , , ]* **Nucleating agents:** Enhancement of crystallization processes in polymers like isotactic polypropylene. [, ]* **Adsorbents:** Removal of pollutants from solutions, such as benzothiophene from fuels. []* **Precursors for hyperbranched polymers:** Synthesis of polymers with unique properties for coatings and drug delivery applications. [, ]体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。